9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine
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Overview
Description
9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine is a bicyclic amine compound. This compound is part of the azabicyclo family, which is known for its unique structural properties and diverse applications in various fields, including organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine typically involves the reaction of 3-azabicyclo[3.3.1]nonane derivatives with appropriate alkylating agents. One common method involves the use of Raney nickel as a catalyst to facilitate the hydrogenation process, ensuring the smooth formation of the target amine in high yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale hydrogenation reactions using similar catalysts and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using hydrogenation techniques with catalysts like Raney nickel.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of Raney nickel.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction typically results in the formation of simpler amines.
Scientific Research Applications
9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: Known for its use as a hydroboration reagent in organic chemistry.
3-azabicyclo[3.3.1]nonan-9-one oximes: Studied for their antifungal properties and structural similarities.
Uniqueness
9-methyl-N-(propan-2-yl)-9-azabicyclo[331]nonan-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H24N2 |
---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
9-methyl-N-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C12H24N2/c1-9(2)13-10-7-11-5-4-6-12(8-10)14(11)3/h9-13H,4-8H2,1-3H3 |
InChI Key |
YNXPUFRXGRJMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CC2CCCC(C1)N2C |
Origin of Product |
United States |
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